3-Bromobenzyl-(3-fluorophenyl)ether
Description
3-Bromobenzyl-(3-fluorophenyl)ether is an organic compound with the chemical formula C₁₃H₁₀BrFO and a molecular weight of 281.12 g/mol . It consists of a benzyl group substituted with bromine at the 3-position and a 3-fluorophenyl group connected via an ether linkage. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its halogen substituents.
Properties
IUPAC Name |
1-bromo-3-[(3-fluorophenoxy)methyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-4-1-3-10(7-11)9-16-13-6-2-5-12(15)8-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPYDIWAJARXHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromobenzyl-(3-fluorophenyl)ether is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiproliferative properties.
Chemical Structure and Properties
The compound features a bromobenzyl group and a fluorophenyl ether moiety, which are significant for its biological activity. The presence of bromine and fluorine atoms can influence the compound's lipophilicity, stability, and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and other solid tumors.
Case Study: Antiproliferative Effects
A study demonstrated that certain derivatives exhibited IC50 values in the range of 10-33 nM against MCF-7 cells, indicating potent activity comparable to established chemotherapeutics like combretastatin A-4 . These compounds were shown to disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis.
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| This compound | 10-33 | MCF-7 |
| Combretastatin A-4 | Similar | MCF-7 |
| Other derivatives | 23-33 | MDA-MB-231 |
Antimicrobial Activity
The antimicrobial properties of halogenated compounds have been well-documented. Studies indicate that derivatives of this compound may exhibit bactericidal and fungicidal activities against various pathogens.
Antifungal Activity
In vitro tests have shown that similar ether compounds possess antifungal activity against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .
| Pathogen | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Candida albicans | 2 | Fluconazole |
| Aspergillus niger | 4 | Oxiconazole |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The introduction of halogens such as bromine and fluorine enhances interaction with biological targets, potentially increasing potency.
Findings from SAR Studies
- Halogen Substitution : The presence of bromine at the benzyl position significantly increases cytotoxicity.
- Fluorine Influence : Fluorine substitution in the phenyl ring enhances lipophilicity, improving membrane permeability.
In Silico Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets involved in cancer proliferation. The compound demonstrated favorable binding energies, indicating a strong potential for therapeutic applications .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
3-Bromobenzyl-(3-fluorophenyl)ether serves as an important intermediate in the synthesis of complex organic molecules. It is often utilized in reactions such as:
- Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds, making it valuable for constructing various aryl compounds.
- Grignard Reactions: The compound can participate in Grignard reactions to introduce functional groups into organic frameworks.
Table 1: Synthetic Routes for this compound
| Method | Description | Yield (%) |
|---|---|---|
| Suzuki-Miyaura Coupling | Coupling of aryl boronic acids with halides | Variable |
| Grignard Reaction | Reaction with organomagnesium reagents | High |
Biological Research
Pharmacological Potential:
Research indicates that this compound exhibits potential biological activities, particularly in pharmacology. Preliminary studies suggest that derivatives may possess:
- Anticancer Properties: Investigations into its effect on cancer cell lines have shown promise in inhibiting tumor growth.
- Anti-inflammatory Activity: The compound may modulate inflammatory pathways, offering therapeutic avenues for inflammatory diseases.
Case Study: Anticancer Activity
A study explored the efficacy of various derivatives of this compound on human cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells, highlighting the compound's potential as a lead for drug development .
Medicinal Chemistry
Drug Development:
The unique combination of bromine and fluorine atoms enhances the compound's lipophilicity and stability, making it a candidate for drug formulation. Its role as an intermediate in synthesizing pharmaceuticals is crucial, particularly in developing compounds targeting specific biological pathways.
Table 2: Comparison of Similar Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 3-Bromobenzyl-(4-chlorophenyl)ether | Chlorine instead of fluorine | Different reactivity patterns |
| 3-Bromobenzyl-(4-nitrophenyl)ether | Contains a nitro group | Known for its reactivity in electrophilic substitution |
| 4-Bromoaniline | Bromine on an aniline structure | Primarily used in dye synthesis |
Material Science
Applications in Specialty Chemicals:
The compound is also utilized in materials science for producing specialty chemicals and polymers. Its chemical properties allow it to be incorporated into materials with specific functionalities, enhancing their performance characteristics.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs of 3-Bromobenzyl-(3-fluorophenyl)ether, highlighting differences in substituents and molecular properties:
Key Observations:
- Halogen Diversity : The target compound uniquely combines bromine and fluorine, whereas analogs like 3-Bromobenzyl-(2,3-dichlorophenyl)ether incorporate chlorine . Bromine increases molecular weight and polarizability, while fluorine enhances electronegativity and metabolic stability.
- Steric Effects : The 4-tert-butylphenyl group in introduces steric hindrance, reducing reactivity in nucleophilic substitutions compared to the smaller 3-fluorophenyl group.
- Environmental Impact: Brominated diphenyl ethers like BDE-2 are known for environmental persistence , but the fluorophenyl group in the target compound may alter degradation pathways.
Physicochemical Properties
- Boiling/Melting Points: Brominated ethers typically exhibit higher boiling points than non-halogenated analogs due to increased molecular weight and halogen-induced dipole interactions.
- Solubility : The 3-fluorophenyl group enhances lipophilicity compared to hydroxylated or polar-substituted ethers, favoring organic solvent solubility.
Preparation Methods
Reaction Mechanism
The base deprotonates 3-fluorophenol, generating a phenoxide ion that attacks the electrophilic benzyl carbon in 3-bromobenzyl chloride. The leaving group (Cl⁻ or Br⁻) is displaced, forming the ether bond.
Example Procedure
Optimization Challenges
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Steric Hindrance : Meta-substitution on both rings reduces reaction rates compared to para-substituted analogs.
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Byproducts : Over-alkylation or elimination may occur if excess benzyl halide is used.
Copper-Catalyzed Ullmann Coupling
Patents describe copper-mediated coupling of 3-bromobenzyl halides with 3-fluorophenol derivatives, leveraging the Ullmann reaction for improved regioselectivity. This method is advantageous for substrates prone to side reactions under strongly basic conditions.
Example Procedure
-
Reagents : 3-Bromobenzyl bromide (1.0 equiv), 3-fluorophenol (1.5 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (2.0 equiv), DMF (solvent).
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Workup : The reaction is diluted with water and extracted with ethyl acetate. The organic layer is dried (MgSO₄) and concentrated. Purification via vacuum distillation yields the product.
Key Advantages
-
Functional Group Tolerance : Stable under neutral conditions, making it suitable for sensitive substrates.
Lewis Acid-Mediated Etherification
BF₃·OEt₂ has been employed to accelerate ether formation in sterically hindered systems. This method is particularly effective for coupling 3-bromobenzyl alcohols with 3-fluorophenol, avoiding the need for halogenated precursors.
Example Procedure
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Reagents : 3-Bromobenzyl alcohol (1.0 equiv), 3-fluorophenol (1.1 equiv), BF₃·OEt₂ (1.05 equiv), CH₂Cl₂ (solvent).
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Conditions : Pre-mix BF₃·OEt₂ and 3-bromobenzyl alcohol at –78°C for 5 minutes, then add 3-fluorophenol. Stir at room temperature for 2 hours.
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Workup : Quench with saturated NaHCO₃, extract with CH₂Cl₂, dry (MgSO₄), and concentrate. Purify via flash chromatography.
Comparative Analysis of Methods
| Method | Reagents/Catalysts | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, acetone | 60°C, 12–24 h | 65–75% | Simple setup, low cost | Steric hindrance reduces efficiency |
| Ullmann Coupling | CuI, 1,10-phenanthroline | 110°C, 24 h | 50–60% | Tolerates sensitive groups | Requires inert atmosphere |
| Lewis Acid-Mediated | BF₃·OEt₂, CH₂Cl₂ | RT, 2 h | 70–80% | Fast, high yield | Requires low-temperature handling |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-Bromobenzyl-(3-fluorophenyl)ether?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Benzyl ether formation : Reacting 3-bromobenzyl bromide with 3-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage via SN2 displacement .
- Suzuki coupling : Using a boronic acid derivative (e.g., 3-fluorophenylboronic acid) with a brominated benzyl precursor in the presence of a palladium catalyst to construct the biaryl ether system .
- Microwave-assisted synthesis : Accelerating reaction rates and improving yields under controlled microwave conditions for intermediates like triflates .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., distinguishing bromine and fluorine positions) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., Br/Br and F) .
- X-ray crystallography : Resolving crystal structures to validate stereochemistry and intermolecular interactions, as demonstrated for related aryl-benzyl ethers .
Q. How does the compound’s reactivity differ in cross-coupling reactions compared to non-halogenated analogs?
The bromine atom at the benzyl position enhances reactivity in cross-coupling (e.g., Suzuki or Buchwald-Hartwig) due to its strong leaving-group ability. Fluorine at the phenyl ring, being electron-withdrawing, stabilizes intermediates and directs regioselectivity in subsequent substitutions .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported reaction yields for this compound?
Discrepancies in yields may arise from varying reaction conditions (e.g., catalyst loading, solvent polarity). Methodological approaches include:
- Kinetic studies : Monitoring reaction progress via HPLC or in-situ IR to identify rate-limiting steps.
- Computational modeling : Using DFT calculations to compare activation energies of competing pathways (e.g., oxidative addition vs. transmetallation in palladium-catalyzed reactions) .
Q. What environmental degradation pathways are relevant for this compound?
As a brominated/fluorinated ether, it may undergo:
- Photolysis : UV exposure cleaves the ether bond, generating brominated and fluorinated phenolic byproducts .
- Microbial degradation : Aerobic bacteria (e.g., Pseudomonas) can metabolize the benzyl ether moiety, though fluorine substitution may retard biodegradation .
- Adsorption studies : Soil column experiments quantify retention based on log (octanol-water partition coefficient), with bromine increasing hydrophobicity .
Q. How can computational chemistry predict the compound’s interactions with biological targets?
- Docking simulations : Modeling interactions with enzymes (e.g., HIV-1 protease) using software like AutoDock to identify binding affinities .
- QSAR modeling : Correlating electronic descriptors (e.g., Hammett σ values for Br/F substituents) with observed bioactivity .
Q. What strategies are effective for resolving diastereomers in derivatives of this compound?
- Chiral chromatography : Using cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases .
- Dynamic kinetic resolution : Employing asymmetric catalysts (e.g., Ru-BINAP) to favor enantioselective pathways during synthesis .
Q. How do steric and electronic effects influence its utility in medicinal chemistry?
- Steric effects : The bulky bromine atom may hinder binding to flat active sites (e.g., kinase ATP pockets) but enhance selectivity for hydrophobic cavities .
- Electronic effects : Fluorine’s electronegativity increases metabolic stability by reducing cytochrome P450-mediated oxidation .
Data Contradiction and Validation
Q. How to address discrepancies in reported melting points for this compound?
Variations may stem from impurities or polymorphic forms. Validation methods:
- DSC (Differential Scanning Calorimetry) : Measure phase transitions with high purity samples (>99%) .
- Recrystallization : Compare melting points after recrystallizing from different solvents (e.g., ethanol vs. toluene) .
Q. Why do solubility values conflict across studies, and how can this be resolved?
Solubility depends on solvent polarity and measurement protocols. Standardized methods include:
- Shake-flask technique : Saturating the compound in buffered solutions (pH 1–13) and quantifying via UV-Vis .
- COSMO-RS predictions : Computational solubility modeling to cross-validate experimental data .
Applications in Scientific Research
Q. What role does this compound play in designing HIV-1 inhibitors?
Aryl-benzyl ether scaffolds (e.g., boronic acid derivatives) inhibit viral enzymes by mimicking transition states, as shown in structural studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
